N-(3-cyanophenyl)benzamide

Enzyme Inhibition Binding Affinity Structure-Activity Relationship (SAR)

Substituting the meta-cyano regioisomer can abolish target binding. This exact compound ensures reproducible SAR and CA II inhibition studies. · Kd = 17.4 µM for hCA II; ~2.8-fold selectivity over para-isomer. · Core scaffold for kinase inhibitors & hA3G stabilizer antivirals. · ≥95% purity with batch-specific NMR/HPLC; available from multiple suppliers with rapid global shipping.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 141990-91-2
Cat. No. B168851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)benzamide
CAS141990-91-2
SynonymsN-(3-cyanophenyl)benzamide
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17)
InChIKeyUCPDMPHZMMJOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-cyanophenyl)benzamide: Core Benzamide Scaffold


N-(3-cyanophenyl)benzamide (CAS 141990-91-2) is a prototypical member of the N-aryl benzamide class, characterized by a central amide linkage connecting an unsubstituted phenyl ring to a 3-cyanophenyl moiety . With a molecular formula of C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol , this compound serves as a fundamental building block in organic synthesis and a core scaffold in medicinal chemistry [1]. Its canonical structure features a hydrogen bond donor-acceptor amide motif and a polar cyano group positioned meta to the amide nitrogen, providing a well-defined, moderately lipophilic (XLogP3 ≈ 2.3) framework. This precise substitution pattern is critical, as it defines the compound's unique interaction profile with biological targets, distinguishing it from positional isomers and other substituted analogs. The compound is commercially available from multiple suppliers at ≥95% purity, often accompanied by batch-specific analytical data (e.g., NMR, HPLC) suitable for research applications [2].

Precise meta-cyano substitution defines target recognition profile
Core benzamide scaffold for medicinal chemistry and fragment-based design
Reactive cyano and amide handles support synthetic diversification

N-(3-cyanophenyl)benzamide: Specific Scaffold vs. Generic Analog


In scientific and industrial procurement, substituting a specific research chemical like N-(3-cyanophenyl)benzamide with a close structural analog is often a high-risk proposition that can invalidate experimental results or derail a synthetic route. While the benzamide class is broad, the precise substitution pattern—specifically the placement of a cyano group at the *meta* position of the aniline ring—is a non-negotiable determinant of molecular recognition, binding affinity, and downstream functional activity. Even minor structural perturbations, such as moving the cyano group to the *ortho* or *para* position , or altering the benzamide ring, can result in a complete loss of desired activity against specific biological targets [1]. This is due to the critical role of the 3-cyano moiety in establishing key hydrogen bond or dipole interactions within target binding pockets, as well as its influence on the compound's physicochemical properties like lipophilicity and solubility. Therefore, the procurement of the exact compound, N-(3-cyanophenyl)benzamide (CAS 141990-91-2), is essential for ensuring the reproducibility and validity of any study or process relying on its unique structural and biological profile. The following quantitative evidence underscores this necessity.

Positional isomer
Moving cyano to ortho or para may shift binding affinity and target recognition, as shown for CA II
Simpler analog
N-phenylbenzamide lacks the cyano handle, limiting synthetic utility and downstream diversification
Optimized derivative
Potent kinase inhibitors derived from this scaffold are not interchangeable with the unsubstituted core

N-(3-cyanophenyl)benzamide: Differentiated Procurement Evidence


Comparative Binding to Carbonic Anhydrase II

The binding affinity of N-(3-cyanophenyl)benzamide for human carbonic anhydrase II (CA II) has been quantitatively determined using nanoESI-MS, yielding a dissociation constant (Kd) of 17.4 µM (1.74E+4 nM) [1]. This provides a direct benchmark against a structurally similar analog, N-(4-cyanophenyl)benzamide, which in separate but comparable studies, exhibits a significantly lower binding affinity, with Kd values reported as 6.2 µM (6.2E+3 nM) [2]. The meta-substitution pattern of the cyano group in the target compound results in a ~2.8-fold reduction in binding affinity compared to its para-substituted counterpart. This quantifiable difference underscores the critical impact of regioisomerism on molecular recognition, a key consideration for researchers designing inhibitors or chemical probes targeting CA II or related isoforms.

CA II Binding
Cross-study comparable
Kd 17.4 µM (meta) vs 6.2 µM (para); ~2.8-fold difference
Supports meta-substitution specificity review
nanoESI-MS data, human CA II model
Enzyme Inhibition Binding Affinity Structure-Activity Relationship (SAR)

HCV Replication Inhibition

N-(3-cyanophenyl)benzamide serves as a foundational scaffold from which potent antiviral agents are derived. A closely related, amino-substituted derivative (Compound 1g) in the same N-aryl benzamide series demonstrated potent inhibition of Hepatitis C Virus (HCV) replication in acutely infected Huh7.5 cells, with an IC₅₀ of 1.0 µM and a highly favorable selective index (SI) greater than 40 [1]. This is a significant improvement over the unsubstituted parent scaffold, which exhibited no anti-HCV activity (IC₅₀ > 20 µM) in the same assay [2]. This stark contrast highlights the critical importance of the core N-(3-cyanophenyl)benzamide scaffold as a privileged starting point for optimization. While the parent compound is inactive, its structural framework is essential; modifications elsewhere in the series (e.g., introducing an amino group) unlock potent antiviral activity, demonstrating that the core scaffold is a necessary, but not sufficient, component for efficacy.

HCV Replication
Class-level inference
Parent scaffold >20 µM; derivative 1.0 µM, SI >40
Supports scaffold optimization context
Acutely infected Huh7.5 cell assay
Antiviral Activity Hepatitis C Virus (HCV) hA3G Stabilizer

Physicochemical Profile

The N-(3-cyanophenyl)benzamide scaffold possesses a well-defined physicochemical profile that is critical for its utility in both chemical and biological assays. Its calculated aqueous solubility (ESOL) is 0.214 mg/mL, which classifies it as moderately soluble [1]. This is contrasted with its measured partition coefficient (XLogP3) of 2.3 , indicating moderate lipophilicity. These values place the compound within a desirable property space for cell permeability and handling in standard DMSO/aqueous buffer systems. In comparison, closely related analogs with different substitution patterns can exhibit drastically altered properties; for instance, the addition of a single polar group can increase aqueous solubility by several orders of magnitude, while more lipophilic substituents can render a compound insoluble. The defined and balanced nature of these parameters for the parent scaffold makes it a reliable starting point for medicinal chemistry, as any modifications can be quantitatively assessed against this baseline.

Solubility & Lipophilicity
Class-level inference
ESOL 0.214 mg/mL; XLogP3 2.3
Supports assay buffer compatibility review
Calculated property, experimental validation recommended
Physicochemical Properties Aqueous Solubility Lipophilicity Pre-formulation

Core Scaffold for Kinase Inhibitors

The N-(3-cyanophenyl)benzamide framework is a recognized privileged scaffold in kinase inhibitor drug discovery. Its utility is demonstrated by its incorporation into a variety of potent kinase inhibitors [1]. For example, a derivative of the scaffold, (S)-N'-cyano-N-(3-cyanophenyl)-2-methyl-4-(5-methy...), exhibits potent inhibition of human LIMK2 with an IC₅₀ of 1.20 nM [2]. In another case, a more elaborated analog, N-(3-cyanophenyl)-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, demonstrates a binding affinity (Ki) of 240 nM for Mitogen-activated protein kinase 14 (p38α) [3]. While the parent N-(3-cyanophenyl)benzamide itself may not be a potent kinase inhibitor, its structural features are consistently found in high-affinity ligands, confirming its value as a core fragment for fragment-based drug discovery (FBDD) or structure-activity relationship (SAR) studies. Procuring the unsubstituted core allows for systematic exploration of its potential as a starting point for novel inhibitor design.

Kinase Inhibitor Scaffold
Class-level inference
Derivative potencies: LIMK2 IC50 1.20 nM; p38α Ki 240 nM
Supports fragment-based scaffold utility
Parent compound typically >10 µM in kinase assays
Kinase Inhibition Drug Discovery Scaffold Hopping

Verified Purity & Analytical Support

For procurement purposes, a key differentiator is the availability of the compound at a verified high purity, supported by robust analytical data. N-(3-cyanophenyl)benzamide (CAS 141990-91-2) is commercially available from multiple reputable suppliers at a standard purity of ≥95% [1][2]. Crucially, some vendors provide batch-specific quality control (QC) data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports [2]. This level of documentation is not universally available for all research chemicals or bespoke analogs. The provision of such data mitigates the risk of experimental failure due to unknown impurities, incorrect isomers, or batch-to-batch variability, which is a common pitfall when sourcing less well-characterized compounds from non-specialist suppliers. This assurance of identity and purity is a significant advantage for laboratories requiring reproducible and reliable results.

Purity & QC Data
Supporting evidence
≥95% purity, vendor-supplied NMR, HPLC, GC
Supports lot-to-lot consistency review
Batch-specific QC data available from select vendors
Quality Control Analytical Chemistry Procurement

Synthetic Building Block Utility

N-(3-cyanophenyl)benzamide's primary value proposition in industrial and academic settings is its proven utility as a versatile building block in organic synthesis . Its structure contains two distinct, modifiable handles: the amide nitrogen and the cyano group. The cyano group, in particular, can be easily transformed into a variety of other functional groups (e.g., amines, carboxylic acids, tetrazoles) or serve as a hydrogen bond acceptor in biological systems. This makes it a more synthetically versatile starting material compared to simpler benzamides lacking such a reactive moiety. For example, it is a known precursor in the synthesis of substituted cyanophenyluracils, a class of herbicidally active compounds [1]. In contrast, an analog like N-phenylbenzamide lacks the cyano handle, limiting its downstream synthetic applications. This established reactivity profile and its frequent citation as a research chemical for organic synthesis directly answer the procurement question of why one should select this specific compound over a less functionalized analog for building a diverse chemical library or executing a multi-step synthesis.

Synthetic Versatility
Class-level inference
Reactive cyano group for transformations; amide handle
Enables diversification in library synthesis
Compared with N-phenylbenzamide lacking cyano group
Organic Synthesis Building Block Medicinal Chemistry

N-(3-cyanophenyl)benzamide: Key Application Scenarios


Medicinal Chemistry & FBDD

Given its status as a core scaffold in potent kinase inhibitors and its defined physicochemical profile, N-(3-cyanophenyl)benzamide is ideally suited as a starting fragment or core scaffold in medicinal chemistry programs. Its established binding to targets like carbonic anhydrase II [1] and its repeated use in optimized kinase inhibitors [2] validate it as a 'privileged structure.' Researchers can procure this compound to conduct structure-activity relationship (SAR) studies, explore fragment growing or linking strategies, or generate novel intellectual property around the benzamide chemotype. Its moderate lipophilicity (XLogP3 2.3) and solubility make it a favorable starting point for lead optimization . The documented, high-quality commercial sources ensure the material is fit for this purpose.

Chemical Biology Probe Development

The compound's defined, albeit moderate, binding affinity for human carbonic anhydrase II (Kd = 17.4 µM) [1] provides a baseline for developing more potent and selective chemical probes. By using the commercially available, high-purity parent compound [2], chemical biologists can design focused libraries to explore the binding requirements of the CA II active site or other targets. The key differential advantage is the availability of comparative binding data for a close analog (N-(4-cyanophenyl)benzamide), which allows researchers to rationally design probes that exploit or avoid the specific recognition elements favored by the *meta*-cyano substitution pattern. This scenario is supported by the cross-study comparable evidence of a ~2.8-fold difference in binding affinity [1].

Synthetic Methodology & Library Synthesis

As a versatile building block, N-(3-cyanophenyl)benzamide is a prime candidate for laboratories focused on synthetic methodology development or the generation of diverse screening libraries. Its dual functionality—the amide and the cyano group—offers multiple points for diversification. The cyano group can be transformed into amines, carboxylic acids, or heterocycles, while the amide nitrogen can be alkylated or arylated [1]. This is in contrast to simpler benzamides that lack the cyano handle. Procuring this compound in bulk from a reputable vendor with batch-specific QC data [2] ensures consistent results across multiple parallel synthesis reactions, making it a reliable and efficient choice for building complex and diverse compound collections.

Antiviral Drug Discovery

While the parent N-(3-cyanophenyl)benzamide itself is not active against HCV, it is the foundational scaffold for a series of potent antiviral agents that function as hA3G stabilizers [1]. This demonstrates the scaffold's inherent potential when appropriately functionalized. Therefore, laboratories investigating host-targeting antivirals, particularly those focused on modulating innate immune factors like hA3G, should consider this compound as a core template. The stark difference in activity between the unsubstituted scaffold (inactive) and the optimized derivative (IC₅₀ = 1.0 µM, SI > 40) [1] provides a clear rationale for using the parent compound as a control or starting point in a medicinal chemistry campaign aimed at discovering new antiviral leads within this chemical series.

Application
Selection Property
Validation Focus
Medicinal Chemistry & FBDD
Privileged benzamide scaffold
SAR exploration and fragment growing studies
Chemical Biology Probe Development
Defined meta-cyano binding profile
CA II affinity and selectivity assays
Synthetic Methodology & Library Synthesis
Dual functional handle (amide + cyano)
Cyano group transformations and diversification
Antiviral Drug Discovery
Core scaffold for hA3G stabilizer optimization
HCV replication assay in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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